molecular formula C6H4F2O2 B114447 5-(Difluoromethyl)furan-2-carbaldehyde CAS No. 152932-57-5

5-(Difluoromethyl)furan-2-carbaldehyde

Cat. No. B114447
Key on ui cas rn: 152932-57-5
M. Wt: 146.09 g/mol
InChI Key: UAGUYIZBWWVNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05340835

Procedure details

A solution containing 6.5 cm3 of DMSO (dimethyl sulphoxide) and 60 cm3 of methylene chloride is added at -60° C. under a nitrogen atmosphere to a solution containing 3.84 cm3 of oxalyl chloride and 40 cm3 of methylene chloride. The reaction mixture is maintained under agitation at -60° C. and 3.6 g of 5-difluoromethyl 2-furanmethanol in solution in 30 cm3 of methylene chloride is added. Agitation takes place for 2 hours at -60° C. and a solution of 16.1 cm3 of triethylamine and 30 cm3 of methylene chloride is added over 15 minutes. The reaction mixture is maintained under agitation for half an hour at -60° C., then the temperature is allowed to rise to -20° C. and agitation is continued at this temperature for half an hour. It is poured into a solution of sodium acid phosphate, extracted with methylene chloride and dried. 3.6 g of product is obtained which is chromatographed on silica eluting with a hexane--ethyl-acetate mixture 8-2. After chromatography 2.5 g of desired product is obtained.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
16.1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[F:11][CH:12]([F:20])[C:13]1[O:17][C:16]([CH2:18][OH:19])=[CH:15][CH:14]=1.OP([O-])(O)=O.[Na+]>C(Cl)Cl.C(N(CC)CC)C>[F:11][CH:12]([F:20])[C:13]1[O:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.84 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
FC(C1=CC=C(O1)CO)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
16.1 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at -60° C. under a nitrogen atmosphere to a solution
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at -60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained under agitation for half an hour at -60° C.
CUSTOM
Type
CUSTOM
Details
to rise to -20° C.
WAIT
Type
WAIT
Details
agitation is continued at this temperature for half an hour
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(O1)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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